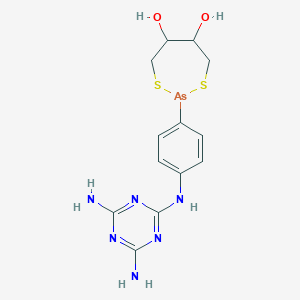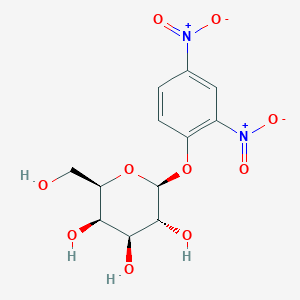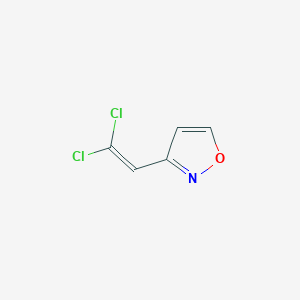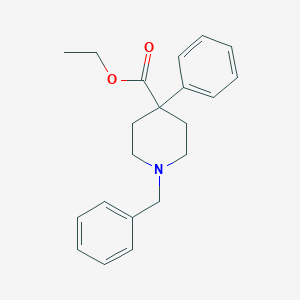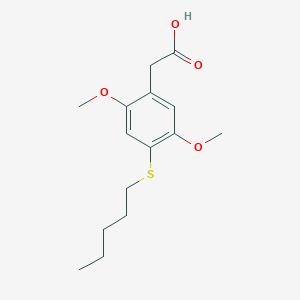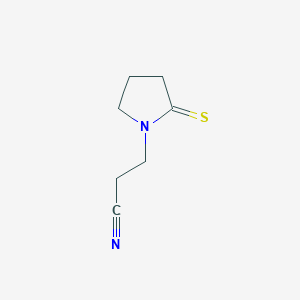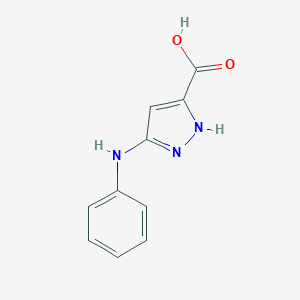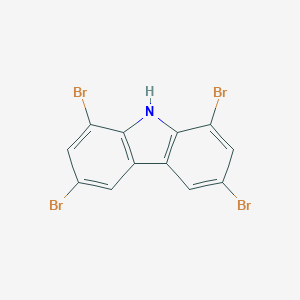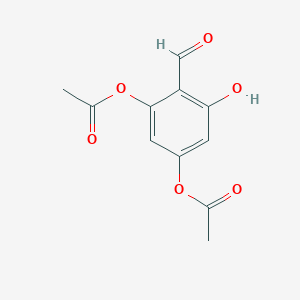
2,4,6-Trihydroxybenzaldéhyde 2,4-diacétate
Vue d'ensemble
Description
2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of two acetoxy groups and one hydroxy group attached to a benzaldehyde core
Applications De Recherche Scientifique
2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Safety and Hazards
Mécanisme D'action
Target of Action
It is suggested that the compound may have potential anti-obesity, antidiabetic, and anticancer activities .
Mode of Action
It is suggested that the compound may interact with certain targets to exert its potential anti-obesity, antidiabetic, and anticancer effects .
Biochemical Pathways
Given its potential anti-obesity activity, it may be involved in pathways related to adipocyte differentiation and fat accumulation .
Result of Action
It is suggested that the compound may suppress adipocyte differentiation in 3t3-l1 cells and fat accumulation induced by a high-fat diet in c57bl/6 mice .
Analyse Biochimique
Biochemical Properties
It is known that 2,4,6-Trihydroxybenzaldehyde, a related compound, shows strong noncompetitive α-glucosidase inhibition and powerful antioxidant activity . It is reasonable to speculate that 2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate may interact with similar enzymes, proteins, and other biomolecules.
Cellular Effects
It is known that 2,4,6-Trihydroxybenzaldehyde has been used as a reactant for the synthesis of biologically active molecules such as 2,4,6-trichlorophenyl hydrazones . It is also used as a xanthine oxidase inhibitor , which suggests that 2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate may have similar effects on cell function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate typically involves the acetylation of 2,4,6-trihydroxybenzaldehyde. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a temperature of around 0-5°C to ensure selective acetylation at the desired positions.
Industrial Production Methods
Industrial production of 2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2,4-Diacetoxy-6-hydroxybenzoic acid.
Reduction: 2,4-Diacetoxy-6-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dihydroxybenzaldehyde
- 2,5-Dihydroxybenzaldehyde
- 3,4-Dihydroxybenzaldehyde
Uniqueness
2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate is unique due to the presence of both acetoxy and hydroxy groups, which confer distinct chemical reactivity and potential biological activities. The specific positioning of these functional groups on the benzaldehyde core also influences its chemical behavior and applications.
Propriétés
IUPAC Name |
(3-acetyloxy-4-formyl-5-hydroxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O6/c1-6(13)16-8-3-10(15)9(5-12)11(4-8)17-7(2)14/h3-5,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULYROKRCRZRES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C(=C1)OC(=O)C)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

